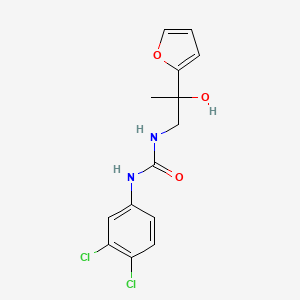

1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

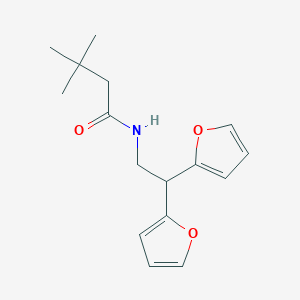

Synthesis Analysis

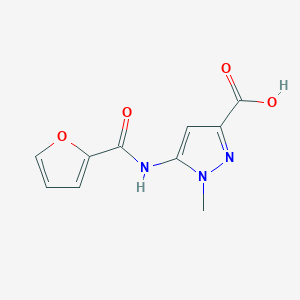

The synthesis of polysubstituted furans, such as the furan component in the compound, can be achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring attached to a urea group, which is further substituted with a dichlorophenyl group.Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its versatile structure. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in protodeboronation reactions .Wissenschaftliche Forschungsanwendungen

Electro-Fenton Degradation of Antimicrobials

1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, as part of the triclocarban compound, has been studied for its degradation using electro-Fenton systems. These systems utilize hydroxyl radicals generated on anode surfaces and in the medium through Fenton's reaction for the degradation process. This method has shown effectiveness in the complete removal of triclosan and triclocarban from aqueous solutions, highlighting the potential of electro-Fenton systems in treating water contaminated with antimicrobials (Sirés et al., 2007).

Corrosion Inhibition

The compound has also been investigated for its role in inhibiting corrosion in mild steel within hydrochloric acid solutions. Studies have indicated that derivatives of this compound act as mixed-type inhibitors, effectively reducing the corrosion rate of mild steel. This suggests its potential application in protecting metallic structures against acidic corrosion (Bahrami & Hosseini, 2012).

Enzymatic Polymerization for Biobased Polyesters

The furan component of the compound, specifically 2,5-bis(hydroxymethyl)furan, has been utilized in the enzymatic synthesis of biobased polyesters. These polyesters are synthesized using Candida antarctica Lipase B and exhibit properties that are comparable to those of polyesters derived from petroleum-based monomers. This opens up new avenues for the creation of sustainable and environmentally friendly materials (Jiang et al., 2014).

Lipase-Catalyzed Asymmetric Acylation

Another interesting application is the lipase-catalyzed asymmetric acylation of racemic 1-(furan-2-yl)ethanols derived from the furan component. This process allows for the enantioselective preparation of compounds, which could have implications in the synthesis of pharmaceuticals and fine chemicals, showcasing the versatility of the furan moiety in synthetic organic chemistry (Hara et al., 2013).

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-14(20,12-3-2-6-21-12)8-17-13(19)18-9-4-5-10(15)11(16)7-9/h2-7,20H,8H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSCQSZOHJBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)